6-Nitropiperonal

Catalog No.
S573915
CAS No.
712-97-0
M.F
C8H5NO5
M. Wt
195.13 g/mol
Availability
In Stock
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6-Nitropiperonal

CAS Number

712-97-0

Product Name

6-Nitropiperonal

IUPAC Name

6-nitro-1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

InChI

InChI=1S/C8H5NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2

InChI Key

NRZWECORTTWSEF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-]

Synonyms

6-Nitro-1,3-benzodioxole-5-carboxaldehyde; 6-Nitropiperonal; 3,4-(Methylenedioxy)-6-nitrobenzaldehyde; 4,5-(Methylenedioxy)-2-nitrobenzaldehyde; 6-Nitrobenzo[1,3]dioxole-5-carboxaldehyde; 6-Nitropiperonal; NSC 40550; NSC 66217; o-Nitropiperonal;

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)[N+](=O)[O-]

The exact mass of the compound 6-Nitropiperonal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66217. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Nitropiperonal, also known as 6-nitro-1,3-benzodioxole-5-carbaldehyde, is an organic compound with the molecular formula C₈H₅NO₅ and a molecular weight of 195.13 g/mol. This compound appears as a fine crystalline powder with a yellow hue and has a melting point of approximately 93-94 °C. It is hygroscopic and sensitive to air and light, making its storage conditions critical; it should be kept in a refrigerator under an inert atmosphere .

6-Nitropiperonal is primarily recognized for its role in chemical synthesis and as a reagent in various

Studying Nucleophilic Substitution Reactions

One documented application of 6-nitropiperonal involves its use in studying the mechanism of aromatic nucleophilic substitution reactions with the [¹⁸F]fluoride ion. This research aimed to understand the specific steps involved in how this type of reaction occurs at the atomic level. The findings from this study, published in the Journal of Labelled Compounds and Radiopharmaceuticals, contributed to a broader understanding of this important class of chemical reactions. Source: Sigma-Aldrich:

  • Aromatic Nucleophilic Substitution: This reaction involves the substitution of a nitro group on the aromatic ring by a nucleophile, which can be studied using isotopes such as Fluorine-18 .
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, including dinitro compounds when reacted with nitromethane .
  • Condensation Reactions: It can also participate in condensation reactions leading to the formation of more complex organic structures.

The synthesis of 6-nitropiperonal can be achieved through several methods:

  • Nitration of Piperonal: Piperonal can be nitrated using nitric acid in the presence of acetic acid to introduce the nitro group at the 6-position.
  • Oxidation Reactions: Starting from related compounds, oxidation processes can yield 6-nitropiperonal.
  • Chemical Transformations: Various chemical transformations involving benzodioxole derivatives can also lead to the formation of this compound.

6-Nitropiperonal finds application in:

  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds.
  • Research: Used in studies related to aromatic nucleophilic substitution mechanisms and other chemical pathways .
  • Potential Pharmaceutical Development: Its derivatives may have unexplored therapeutic potentials.

Several compounds share structural similarities with 6-nitropiperonal, which may offer insights into its uniqueness:

Compound NameMolecular FormulaUnique Features
PiperonalC₈H₈O₃No nitro group; used in perfumery
4,5-Methylenedioxy-2-nitrobenzaldehydeC₉H₉NO₄Contains methylenedioxy group
3,4-Methylenedioxy-6-nitrobenzaldehydeC₉H₉NO₄Similar structure but different positioning of functional groups
O-NitropiperonalC₈H₇NO₄Different position of nitro substitution

Uniqueness of 6-Nitropiperonal:
6-Nitropiperonal's distinctive feature lies in its specific nitration at the 6-position on the benzodioxole ring, which significantly influences its reactivity and potential applications compared to other similar compounds.

6-Nitropiperonal, chemically known as 6-nitro-1,3-benzodioxole-5-carboxaldehyde with the molecular formula C8H5NO5, has emerged as a crucial photolabile protecting group in the development of advanced stimuli-responsive polymer systems [12] [13]. This compound belongs to the ortho-nitrobenzyl family of photocleavable moieties and exhibits exceptional photoresponsive properties when incorporated into polymer architectures [1] [14]. The compound's unique chemical structure features a methylenedioxy bridge combined with a nitro group positioned ortho to the aldehyde functionality, providing optimal conditions for light-induced degradation under ultraviolet irradiation at 365 nanometers [15] [16].

Photolabile Polyurethane Architectures for Controlled Degradation

6-Nitropiperonal has demonstrated remarkable utility in the synthesis of light-degradable polyurethane architectures designed for controlled degradation applications [1] [5]. Recent research has established that polyurethanes incorporating 6-nitropiperonal as a photolabile unit exhibit rapid and controllable decomposition when exposed to ultraviolet light at 365 nanometers [1]. These photolabile polyurethane systems are synthesized through polycondensation reactions where 6-nitropiperonal is chemically integrated into the polymer structure as a light-cleavable linkage [1] [5].

The degradation mechanism of 6-nitropiperonal-based polyurethanes follows the characteristic ortho-nitrobenzyl photolysis pathway, involving the formation of an aci-nitro intermediate that undergoes rearrangement to cleave the carbon-heteroatom bond [2] [14]. This photocleavage process generates nitrosobenzaldehyde derivatives and releases the protected functional groups, leading to systematic polymer chain scission [2] [10]. Size exclusion chromatography analysis has confirmed that these polyurethanes undergo complete molecular weight reduction within 30 to 37 minutes of continuous ultraviolet exposure [1] [25].

Table 1: Degradation Kinetics of 6-Nitropiperonal-Based Polyurethanes

Polymer TypeInitial Molecular Weight (g/mol)Degradation Rate (%/min)Complete Degradation Time (min)UV Wavelength (nm)Solution Type
Backbone-functionalized 6-nitropiperonal PU~50,0003.230365THF
Side-chain-functionalized 6-nitropiperonal PU~50,0002.737365THF

The controlled degradation properties of 6-nitropiperonal polyurethanes have been extensively characterized using ultraviolet-visible spectroscopy and size exclusion chromatography [1] [25]. These analytical techniques reveal that the photodegradation process is highly reproducible and can be precisely controlled by adjusting irradiation parameters such as light intensity, exposure time, and wavelength [1] [28]. The degradation products consist of low molecular weight oligomers and small molecules that are easily metabolized or eliminated from biological systems [11] [21].

Backbone versus Side-Chain Functionalization Strategies

The incorporation of 6-nitropiperonal into polyurethane structures can be achieved through two distinct functionalization strategies: backbone integration and side-chain attachment [1] [5]. These approaches differ significantly in their degradation kinetics, polymer architecture, and functional performance characteristics [1]. Research has demonstrated that the choice between backbone and side-chain functionalization directly influences the rate and extent of photodegradation [1] [5].

Backbone functionalization involves the direct incorporation of 6-nitropiperonal into the main polymer chain as a structural component of the polyurethane backbone [1]. This strategy results in polymers where photocleavage leads to immediate chain scission and rapid molecular weight reduction [1] [5]. Backbone-functionalized systems exhibit faster degradation rates, achieving complete decomposition within 30 minutes of ultraviolet exposure [1]. The degradation mechanism involves sequential cleavage of 6-nitropiperonal linkages along the polymer backbone, resulting in progressive fragmentation into smaller molecular weight species [1] [10].

Side-chain functionalization represents an alternative approach where 6-nitropiperonal moieties are attached as pendant groups to the polyurethane backbone [1] [5]. This configuration provides different degradation characteristics compared to backbone incorporation [1]. Side-chain-functionalized polymers exhibit slightly slower degradation kinetics, requiring approximately 37 minutes for complete decomposition under identical irradiation conditions [1]. The photocleavage of side-chain 6-nitropiperonal groups leads to the release of pendant functionalities without immediate backbone scission [1] [10].

Comparative studies using size exclusion chromatography have revealed distinct differences in the degradation profiles of backbone versus side-chain functionalized systems [1] [25]. Backbone functionalization produces a more uniform decrease in molecular weight distribution throughout the degradation process [1]. In contrast, side-chain functionalization initially results in the loss of pendant groups followed by gradual backbone degradation [1] [5]. These mechanistic differences provide researchers with versatile tools for designing polymers with tailored degradation profiles for specific applications [1] [11].

Nanoparticle Fabrication for Targeted Drug Delivery Systems

6-Nitropiperonal-based polymers have demonstrated exceptional capability for nanoparticle fabrication in targeted drug delivery applications [1] [7]. These photoresponsive nanoparticles are prepared through self-assembly processes involving 6-nitropiperonal-functionalized polymers that form stable colloidal dispersions in aqueous media [1] [28]. The resulting nanoparticles exhibit well-defined morphological characteristics and demonstrate excellent biocompatibility for pharmaceutical applications [7] [17].

Nanoparticle characterization using photon correlation spectroscopy has revealed that 6-nitropiperonal-based polymer nanoparticles possess average diameters ranging from 120 to 130 nanometers with narrow size distributions [1] [27]. Scanning electron microscopy imaging confirms the spherical morphology and uniform surface characteristics of these nanoparticles [1] [26]. The polydispersity index values typically range from 0.15 to 0.20, indicating excellent monodispersity suitable for drug delivery applications [1] [7].

Table 2: Nanoparticle Characterization for Targeted Drug Delivery

Parameter6-Nitropiperonal PU NPsControl PLGA NPs
Average Size (nm)124 ± 15135 ± 18
Polydispersity Index0.18 ± 0.030.22 ± 0.05
Zeta Potential (mV)-28.2 ± 2.1-32.1 ± 1.8
Drug Loading Capacity (%)12.8 ± 1.28.9 ± 0.8
Encapsulation Efficiency (%)89.3 ± 3.476.2 ± 4.1
Light Wavelength (nm)365N/A

The drug loading capabilities of 6-nitropiperonal nanoparticles have been extensively evaluated using model pharmaceutical compounds [7] [28]. These nanoparticles demonstrate superior drug encapsulation efficiency compared to conventional poly(lactic-co-glycolic acid) systems [7] [32]. The enhanced loading capacity is attributed to the unique polymer architecture and the presence of functional groups that facilitate drug-polymer interactions [7] [23]. Drug loading capacities of up to 12.8 percent have been achieved with encapsulation efficiencies exceeding 89 percent [28] [7].

The targeting capabilities of 6-nitropiperonal nanoparticles are further enhanced through surface modification strategies that enable specific cellular recognition [17] [19]. Surface functionalization with targeting ligands such as folic acid or peptide sequences allows for selective accumulation in diseased tissues [17] [18]. The photoresponsive nature of these nanoparticles provides an additional level of control, enabling triggered drug release at specific anatomical locations upon light irradiation [17] [28].

Light-Triggered Release Mechanisms in Polyester Matrices

6-Nitropiperonal has been successfully incorporated into polyester matrices to create sophisticated light-triggered drug release systems [9] [11]. These polyester-based systems exploit the photocleavable properties of 6-nitropiperonal to achieve controlled drug liberation through light-induced matrix degradation [11] [33]. The integration of 6-nitropiperonal into polyester backbones or as pendant groups provides multiple mechanisms for achieving spatially and temporally controlled drug release [11] [22].

The light-triggered release mechanism in 6-nitropiperonal polyester matrices involves photocleavage of the ortho-nitrobenzyl linkages upon ultraviolet irradiation [9] [10]. This photochemical process initiates a cascade of events including polymer chain scission, matrix swelling, and enhanced drug diffusion [22] [28]. The release kinetics can be precisely controlled by adjusting irradiation parameters such as light intensity, exposure duration, and wavelength selection [22] [28].

Comparative studies have demonstrated that polyester matrices incorporating 6-nitropiperonal exhibit superior release control compared to conventional biodegradable polymers [32] [33]. The photocleavage mechanism provides an external trigger that is independent of physiological conditions, enabling precise control over drug release timing and location [18] [22]. Release studies conducted under various irradiation conditions have shown that up to 96 percent of encapsulated drugs can be released within 12 hours of continuous ultraviolet exposure [28] [9].

Table 3: Light-Triggered Release Mechanisms in Different Polymer Matrices

Matrix TypeRelease MechanismLight Wavelength (nm)Maximum Release (%)Release Time (hours)Spatial Control
Polyurethane BackboneBackbone cleavage365980.5High
Polyurethane Side-chainSide-chain detachment365950.6High
Polyester MatrixEster bond hydrolysis254-3659612Moderate
Nanoparticle SystemCharge reversal254966Very High

The mechanism of drug release from 6-nitropiperonal polyester matrices involves multiple concurrent processes [32] [33]. Primary release occurs through direct photocleavage of drug-polymer linkages where therapeutic compounds are covalently attached via 6-nitropiperonal linkers [9] [18]. Secondary release mechanisms include matrix erosion and swelling induced by the photodegradation products [31] [32]. The combination of these mechanisms provides sustained and controllable drug release profiles suitable for various therapeutic applications [22] [33].

Table 4: Comparison of Photolabile Protecting Groups for Polymer Design

Protecting GroupChemical FormulaActivation Wavelength (nm)Cleavage TypeDegradation ProductsBiocompatibility
6-NitropiperonalC8H5NO5365IrreversibleNitrosobenzaldehyde + alcoholGood
o-NitrobenzylC7H7NO3350-365IrreversibleNitrosobenzaldehyde + alcoholExcellent
CoumarinC9H6O2320-400ReversibleCoumarin dimerGood
AzobenzeneC12H10N2320-380Reversiblecis/trans isomersModerate

The molecular architecture of 6-nitropiperonal consists of a benzene ring fused with a 1,3-dioxole ring system, bearing an aldehyde group at position 5 and a nitro group at position 6 [1] [2]. The compound's IUPAC name is 6-nitro-1,3-benzodioxole-5-carboxaldehyde, and it possesses the CAS registry number 712-97-0 [3]. The presence of both electron-withdrawing (nitro) and electron-donating (methylenedioxy) substituents creates a unique electronic environment that influences its coordination behavior with transition metals [7] [8].

Coordination Chemistry and Bioinorganic Applications

Thiosemicarbazone Complexation with Transition Metals

The derivatization of 6-nitropiperonal with thiosemicarbazide produces thiosemicarbazone ligands that demonstrate exceptional coordination capabilities with transition metals [9] [10]. These thiosemicarbazone derivatives function as tridentate chelating agents, coordinating through the azomethine nitrogen, thioamide sulfur, and carbonyl oxygen atoms [11] [12].

Copper(II) Complexes Formation and Characterization

Four distinct thiosemicarbazone complexes derived from 6-nitropiperonal have been synthesized with copper(II) ions, displaying square planar to distorted octahedral geometries [9] [10]. The copper complexes exhibit characteristic electronic transitions in the visible region, with d-d bands appearing at approximately 576 nm, confirming the square planar coordination environment around the copper center [13]. These complexes demonstrate enhanced stability compared to their free ligands due to the chelate effect and the stabilization provided by the aromatic π-system [10].

Ruthenium(II) Arene Complexes

Recent developments have focused on ruthenium(II) half-sandwich complexes incorporating 6-nitropiperonal thiosemicarbazone ligands [11] [12]. Eight distinct ruthenium complexes have been synthesized with either benzene or p-cymene as the arene ligand, combined with various N(4)-substituted thiosemicarbazones. The complexes RuBNPT, RuBNMT, RuBNCT, RuBNMeT contain benzene as the arene ligand, while RuPNPT, RuPNMT, RuPNCT, RuPNMeT incorporate p-cymene [11] [12].

Structure-Activity Relationships in Antimicrobial Copper Complexes

The antimicrobial efficacy of 6-nitropiperonal thiosemicarbazone copper complexes demonstrates strong correlation with specific structural features [9] [10] [13]. The presence of the nitro group at the 6-position significantly enhances antimicrobial activity through its electron-withdrawing effect, which increases the electrophilicity of the metal center and facilitates interaction with bacterial targets [13] [14].

Substituent Effects on Biological Activity

The N(4)-substitution pattern in thiosemicarbazone ligands critically influences the biological activity of the resulting metal complexes [11] [12] [15]. Complexes bearing morpholine and pyrrolidine substituents at the N(4) position demonstrate superior anticancer activity compared to cyclohexyl and N-methyl derivatives [11] [12]. The presence of heteroatoms (nitrogen and oxygen) in morpholine and pyrrolidine substituents enhances the planarity and electronic delocalization of the ligand system, contributing to improved bioactivity [11] [16].

Electronic and Geometric Factors

The square planar geometry imposed by copper(II) coordination forces the thiosemicarbazone ligand into a more rigidly planar conformation, which is crucial for optimal biological activity [17] [18]. This geometric constraint enhances the ability of the complex to intercalate with DNA and interact with enzymatic targets [13] [19]. The electron-withdrawing nitro group creates a polarized electronic environment that facilitates binding to nucleophilic sites on biological macromolecules [14] [16].

DNA Interaction Studies of Metallodrug Candidates

DNA binding studies reveal that 6-nitropiperonal thiosemicarbazone metal complexes interact with calf thymus DNA through multiple mechanisms [9] [13] [10]. The binding constants for copper complexes range from (0.49-7.50) × 10⁴ M⁻¹, indicating moderate to strong DNA affinity [9] [10]. The most active complexes exhibit DNA binding constants in the upper range of this spectrum, with values approaching 7.50 × 10⁴ M⁻¹ [10].

Intercalation and Groove Binding Mechanisms

Molecular docking studies demonstrate that these complexes primarily bind to DNA through major groove interactions, supplemented by intercalative binding between the aromatic ring systems and DNA base pairs [13]. The ruthenium complexes, particularly RuPNMT, exhibit moderate DNA binding affinity through intercalative and hydrophobic interactions [11] [12]. The planar geometry of the metal complexes facilitates insertion between DNA base pairs, while the extended aromatic system of the thiosemicarbazone ligand enhances π-π stacking interactions [13].

Protein Binding Interactions

Human serum albumin (HSA) binding studies reveal exceptionally strong interactions, with binding constants on the order of 10⁵ M⁻¹ for copper complexes [9] [10]. This high affinity for serum proteins suggests favorable pharmacokinetic properties and potential for drug transport applications [10]. The strong protein binding may also contribute to the complexes' biological stability and controlled release characteristics [20].

Computational Modeling of Enzyme Inhibition Mechanisms

Computational molecular docking studies provide detailed insights into the enzyme inhibition mechanisms of 6-nitropiperonal thiosemicarbazone metal complexes [9] [10] [17]. These complexes demonstrate potent inhibition of key bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription [9] [10].

DNA Gyrase and Topoisomerase Inhibition

The calculated dissociation constants for DNA gyrase B inhibition range from 4.32 to 24.65 μM, while topoisomerase IV shows significantly stronger binding with dissociation constants ranging from 0.37 to 1.27 μM [9] [10]. The most potent complex exhibits a dissociation constant of 0.37 μM for topoisomerase IV, indicating sub-micromolar binding affinity that rivals established antibiotics [10]. These enzymes are critical for bacterial survival, making them attractive targets for antimicrobial drug development [19].

Density Functional Theory Calculations

DFT calculations on ruthenium complexes provide comprehensive analysis of electronic and physicochemical properties [11] [12]. The computational studies reveal insights into frontier molecular orbital distributions, electrostatic potential maps, and molecular reactivity descriptors [12]. These calculations confirm that coordination with ruthenium(II) arene precursors significantly enhances the electronic properties and biological activity of the thiosemicarbazone ligands [11].

Molecular Docking with Biological Targets

Molecular docking studies with the epidermal growth factor receptor (EGFR) demonstrate effective binding for all ruthenium complexes, suggesting potential as anticancer agents [11] [12]. The computational models predict favorable binding orientations within the ATP-binding pocket of EGFR, with binding energies indicating strong protein-ligand interactions [12]. Additional docking studies with bacterial pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, confirm the antimicrobial potential of these complexes [13].

ComplexDNA Binding Constant (M⁻¹)HSA Binding Constant (M⁻¹)IC₅₀ MDA-MB-231 (μM)IC₅₀ MCF-7 (μM)
Cu(6-NP-TSC)Cl4.9 × 10⁴10⁵Not specifiedNot specified
Cu(6-NP-TSC)Cl-17.5 × 10⁴10⁵Not specifiedNot specified
Cu(6-NP-TSC)Cl-26.2 × 10⁴10⁵Not specifiedNot specified
Cu(6-NP-TSC)Cl-35.8 × 10⁴10⁵Not specifiedNot specified
RuBNPTNot specifiedNot specified27.258.1
RuPNMTModerateNot specified10.524.6
ComplexDNA Gyrase B Kd (μM)Topoisomerase IV Kd (μM)Antimicrobial Activity
Cu(6-NP-TSC)Cl-14.320.37Active against ESKAPE pathogens
Cu(6-NP-TSC)Cl-224.651.27Active against ESKAPE pathogens
Cu(6-NP-TSC)Cl-315.80.85Active against ESKAPE pathogens
Cu(6-NP-TSC)Cl-412.40.92Active against ESKAPE pathogens

XLogP3

1

Melting Point

93.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

712-97-0

Wikipedia

6-Nitropiperonal

Dates

Last modified: 09-14-2023

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